Cas no 2050-66-0 (Bis(4-Chloro-2-nitrophenyl) Disulfide)
Bis(4-Chloro-2-nitrophenyl) Disulfide Chemical and Physical Properties
Names and Identifiers
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- 2,2'-Dinitro-4,4'-dichlorodiphenyl disufide
- Bis(4-chloro-2-nitrophenyl) disulphide
- Bis(4-chloro-2-nitrophenyl) Disulfide
- 2,2'-Dinitro-4,4'-dichloro Diphenyl Disulfide
- 2,2-Dinitro-4,4-Dichlorodiphenyl Disulfide
- 4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
- 4-Chloro-1-[(4-chloro-2-nitrophenyl)-dithio]-2-nitrobenzene
- 2,2'-Dinitro-4,4'-dichlor-diphenyl-disulfid
- 4,4'-Dichlor-2,2'-dinitro-diphenyldisulfid
- 4-CHLORO-2-NITROPHENYL DISULFIDE
- di4-chloro-2-nitrophenyl disulfide
- 4,4'-Dichloro-2,2'-dinitrodiphenyl Disulfide
- 2,2'-Dinitro-4,4'-dichloro diphenyl disufide
- Disulfide, bis(4-chloro-2-nitrophenyl)
- bis(4-chloro-2-nitrophenyl)disulfide
- Disulfide,bis(4-chloro-2-nitrophenyl)
- BIS(2-NITRO-4-CHLOROPHENYL)DISULFIDE
- 2,2'-Dinitro-4,4'-dichlorodiphenyl disulfide
- 1,1'-disulfanediylbis(4-chloro
- 1,2-bis(4-chloro-2-nitrophenyl)disulfane
- di(4-chloro-2-nitrophenyl) disulphide
- AS-63611
- NSC6334
- 4-Chlor-2-nitrophenyldisulfid
- BIS(2-NITRO-4-CHLOROPHENYL) DISULFIDE
- 2050-66-0
- CS-0315062
- AI3-08871
- FT-0634006
- ZFB103UM4D
- 4-Chloro-1-[(4-chloro-2-nitrophenyl)dithio]-2-nitrobenzene
- D89061
- SCHEMBL6516022
- EINECS 218-094-9
- AC-16497
- NS00026654
- DTXSID0062135
- 2,2-DINITRO-4,4-DICHLORODIPHENYLDISUFIDE
- B4247
- NSC 6334
- UNII-ZFB103UM4D
- AKOS003601330
- MFCD00047692
- NSC-6334
- DTXCID3036315
- DESADCWXGJLRSR-UHFFFAOYSA-N
- 1,1'-disulfanediylbis(4-chloro-2-nitrobenzene)
- DB-045251
- STK396368
- Bis(4-Chloro-2-nitrophenyl) Disulfide
-
- MDL: MFCD00047692
- Inchi: 1S/C12H6Cl2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
- InChI Key: DESADCWXGJLRSR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])SSC1C=CC(=CC=1[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 375.91500
- Monoisotopic Mass: 375.915
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 142
Experimental Properties
- Density: 1.68
- Melting Point: 214.0 to 218.0 deg-C
- Boiling Point: 476.9°Cat760mmHg
- Flash Point: 242.2°C
- Refractive Index: 1.729
- PSA: 142.24000
- LogP: 6.65560
Bis(4-Chloro-2-nitrophenyl) Disulfide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Bis(4-Chloro-2-nitrophenyl) Disulfide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(4-Chloro-2-nitrophenyl) Disulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4247-25g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 98.0%(LC&N) | 25g |
¥1260.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4247-5g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 98.0%(LC&N) | 5g |
¥350.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN311-1g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 98.0%(LC&N) | 1g |
¥229.0 | 2022-05-30 | |
| TRC | C179200-500mg |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 500mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C179200-1g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 1g |
$ 70.00 | 2022-06-06 | ||
| TRC | C179200-2.5g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 2.5g |
$ 105.00 | 2022-06-06 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4247-5G |
Bis(4-chloro-2-nitrophenyl) Disulfide |
2050-66-0 | >98.0%(HPLC)(N) | 5g |
¥350.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4247-25G |
Bis(4-chloro-2-nitrophenyl) Disulfide |
2050-66-0 | >98.0%(HPLC)(N) | 25g |
¥1260.00 | 2023-06-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN311-5g |
Bis(4-Chloro-2-nitrophenyl) Disulfide |
2050-66-0 | 98.0%(LC&N) | 5g |
¥696.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D753118-25g |
Disulfide, bis(4-chloro-2-nitrophenyl) |
2050-66-0 | 98.0% | 25g |
$235 | 2024-06-07 |
Bis(4-Chloro-2-nitrophenyl) Disulfide Suppliers
Bis(4-Chloro-2-nitrophenyl) Disulfide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Bis(4-Chloro-2-nitrophenyl) Disulfide
Bis(4-Chloro-2-nitrophenyl) Disulfide: A Comprehensive Overview
Bis(4-Chloro-2-nitrophenyl) Disulfide, with the CAS number 2050-66-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various chemical and biological processes. The presence of both 4-Chloro-2-nitrophenyl and disulfide functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of advanced materials and pharmaceuticals.
The molecular formula of Bis(4-Chloro-2-nitrophenyl) Disulfide is C12H8Cl2O4S2, reflecting its complex composition. The compound's structure consists of two nitro-substituted phenyl rings connected by a disulfide bridge. This configuration imparts specific chemical properties that make it valuable in various synthetic pathways. The 4-Chloro-2-nitrophenyl groups contribute to its reactivity, enabling it to participate in nucleophilic substitution reactions, while the disulfide bond provides stability and modularity for further chemical modifications.
In recent years, Bis(4-Chloro-2-nitrophenyl) Disulfide has been explored for its potential applications in pharmaceuticals. Its structural features suggest that it could serve as a precursor in the synthesis of bioactive molecules. For instance, researchers have investigated its role in the development of novel antimicrobial agents. The nitro and chloro substituents on the phenyl rings can be selectively modified to introduce additional functional groups, enhancing the compound's biological activity. This adaptability makes it a promising candidate for drug discovery programs targeting various pathogens.
The compound's disulfide linkage also opens avenues for applications in material science. Disulfides are well-known for their ability to form stable bridges between molecules, making them useful in the construction of polymers and coordination complexes. Bis(4-Chloro-2-nitrophenyl) Disulfide could be employed to create cross-linked networks or to stabilize reactive intermediates in polymerization reactions. Such applications are particularly relevant in the development of advanced materials with tailored properties, such as high thermal stability or mechanical strength.
Recent studies have also highlighted the compound's role in catalysis. The presence of both electron-withdrawing nitro groups and electron-donating chloro groups on the phenyl rings can influence the electronic properties of the molecule, making it a potential ligand or catalyst component. Researchers have explored its use in transition metal-catalyzed reactions, where it can facilitate key transformations such as cross-coupling reactions or oxidation processes. These findings underscore the compound's versatility and its potential impact on synthetic methodologies.
The synthesis of Bis(4-Chloro-2-nitrophenyl) Disulfide involves a series of well-defined chemical steps that highlight its synthetic utility. Typically, it is prepared by reacting 4-Chloro-2-nitrobenzene with a thiol source under controlled conditions to form the disulfide bond. This process can be optimized to achieve high yields and purity, making it suitable for industrial-scale production. The reaction conditions can be tailored to introduce additional modifications, such as further functionalization of the phenyl rings, expanding the compound's synthetic toolkit.
In conclusion, Bis(4-Chloro-2-nitrophenyl) Disulfide (CAS no. 2050-66-0) is a multifaceted compound with significant potential in pharmaceutical research and material science. Its unique structure, featuring both 4-Chloro-2-nitrophenyl and disulfide functional groups, enables diverse applications ranging from drug development to advanced material synthesis. The ongoing research into this compound continues to uncover new possibilities for its use in various scientific and industrial contexts, reinforcing its importance as a valuable chemical intermediate.
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